molecular formula C22H19N3O3 B2381451 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide CAS No. 313701-37-0

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide

Cat. No.: B2381451
CAS No.: 313701-37-0
M. Wt: 373.412
InChI Key: GLEMNBXSNBWVHJ-UHFFFAOYSA-N
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Description

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide is a complex organic compound that features a benzimidazole moiety linked to a dimethoxybenzamide structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Biochemical Analysis

Biochemical Properties

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. This compound has been shown to bind to DNA, influencing gene expression and cellular processes . . Additionally, this compound can interact with proteins involved in cell signaling pathways, modulating their function and affecting cellular responses.

Cellular Effects

The effects of this compound on various cell types are profound. This compound has been observed to influence cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell proliferation, differentiation, and survival . By modulating these pathways, this compound can induce apoptosis in cancer cells, inhibit cell growth, and alter gene expression patterns. Its impact on cellular metabolism includes the inhibition of key metabolic enzymes, leading to altered metabolic flux and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA, causing conformational changes that affect transcription and replication processes . This binding can lead to the inhibition of topoisomerase enzymes, preventing DNA unwinding and replication. Additionally, the compound can interact with signaling proteins, such as kinases and phosphatases, altering their activity and downstream signaling events. These interactions result in changes in gene expression and cellular responses, contributing to its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, maintaining its activity over extended periods . It can undergo degradation under extreme conditions, such as high temperatures or acidic environments. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including persistent alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce beneficial effects, such as the inhibition of tumor growth and modulation of immune responses . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve therapeutic benefits without adverse effects. These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered levels of metabolites and energy production. These interactions underscore the compound’s potential to modulate metabolic processes and its relevance in metabolic research.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects. Its localization and accumulation are influenced by factors such as tissue-specific expression of transporters and binding proteins.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is often found in the nucleus, where it interacts with DNA and nuclear proteins . It can also localize to the mitochondria, affecting mitochondrial function and energy production. Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, influencing its biological activity and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Coupling Reaction: The benzimidazole derivative is then coupled with 3,5-dimethoxybenzoic acid using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzene ring or benzimidazole moiety are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or sulfonating agents for sulfonation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce benzimidazole amines.

Scientific Research Applications

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethoxybenzamide group enhances its solubility and bioavailability, making it a promising candidate for drug development.

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c1-27-17-11-15(12-18(13-17)28-2)22(26)23-16-7-5-6-14(10-16)21-24-19-8-3-4-9-20(19)25-21/h3-13H,1-2H3,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLEMNBXSNBWVHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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